rac-trans-Sertraline Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rac-trans-Sertraline Hydrochloride is a compound related to Sertraline, an established anti-depressant drug . It is also known as Sertraline EP Impurity A . The compound has been used in Sertraline impurity profiling during commercial production of Sertraline and its related formulations .

Synthesis Analysis

The synthesis of Sertraline involves a chemoenzymatic approach. Ketoreductases (KREDs) are employed to yield a key chiral precursor. The bioreduction of the racemic tetralone exhibits excellent enantioselectivity and diastereomeric ratio . The resulting (S,S)-alcohol is efficiently oxidized to an enantiopure (S)-ketone, an immediate precursor of sertraline .Molecular Structure Analysis

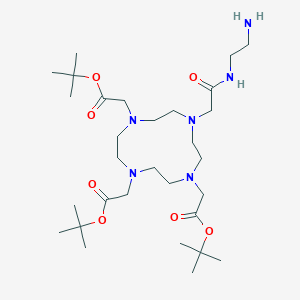

The molecular formula of rac-trans-Sertraline Hydrochloride is C17H17Cl2N . It has a molecular weight of 306.23000 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sertraline include a KRED-catalysed selective bioreduction to the alcohol precursor (S,S)-4. The second step can either be achieved chemically by NaOCl/AZADO or enzymatically by Trametes versicolor laccase/AZADO .Physical And Chemical Properties Analysis

The physical and chemical properties of rac-trans-Sertraline Hydrochloride include a density of 1.255g/cm3, a boiling point of 416.33ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Antidepressant

Sertraline, the active pharmaceutical ingredient in Zoloft®, is an established antidepressant drug . It belongs to the selective serotonin reuptake inhibitor class, which functions to raise serotonin levels in the nervous system . This has both mood-boosting and depressive effects .

Chemoenzymatic Synthesis

A chemoenzymatic approach has been developed for the preparation of sertraline . Ketoreductases (KREDs) were employed to yield a key chiral precursor . The bioreduction of the racemic tetralone exhibited excellent enantioselectivity and diastereomeric ratio .

Anticancer Activity

Several studies have reported the promising anticancer effects of sertraline, both alone and combined, in different types of cancer cell lines . It decreases cell viability, proliferation, migration, and invasion, induces apoptosis, and causes cell cycle arrest in different types of cancer cells .

Modulation of Autophagy

Sertraline is able to modulate autophagy . Autophagy is a cellular process that is involved in the degradation and recycling of cellular components, and it has been implicated in a number of health and disease states .

Induction of Radical Oxygen Species (ROS) Formation

Sertraline can induce radical oxygen species (ROS) formation . ROS are chemically reactive molecules that contain oxygen, and their formation can lead to oxidative stress, which can damage cells .

Interference with Cellular Pathways

Sertraline targets important cellular pathways involved in tumorigenesis such as the TNF-MAP4K4-JNK pathway, the antiapoptotic pathway PI3K/Akt/mTOR, and the AMPK/mTOR axis . It also interferes with the TCTP/P53 feedback loop and with the cytosolic free Ca 2+ levels .

Wirkmechanismus

Target of Action

Rac-trans-Sertraline Hydrochloride, commonly known as Sertraline, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . Its primary target is the serotonin transporter (5-HTT) , an integral membrane protein that mediates the reuptake of the neurotransmitter serotonin at presynaptic nerve terminals in the brain .

Mode of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity . This inhibition of reuptake leads to an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .

Pharmacokinetics

Sertraline’s pharmacokinetics is characterized by large between-subject variability and inconsistent reports for oral bioavailability . After a single oral dose, Sertraline’s maximum concentration (Cmax) and area under the curve (AUC ∞) increase proportionally between 50 and 200 mg, and bioavailability increases nonlinearly with dose from 5 to 50 mg and plateaus afterwards . The absorption of Sertraline is time-dependent and best described by a sigmoidal Emax function of time after dose .

Result of Action

The molecular and cellular effects of Sertraline’s action involve changes in the intracellular vesicle transport system. In the absence of its putative protein target, Sertraline targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .

Action Environment

The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the pH of the environment can influence the ionization state of Sertraline, potentially affecting its absorption and distribution within the body .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-trans-Sertraline Hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorobenzyl chloride", "N,N-dimethyl-3-(2-aminoethyl)aniline", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: The starting material 3,4-dichlorobenzyl chloride is reacted with N,N-dimethyl-3-(2-aminoethyl)aniline in the presence of sodium hydroxide to form the intermediate 3-(2-dimethylaminoethyl)-3,4-dichlorobenzylamine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the amine.", "Step 3: The amine hydrochloride is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt is then reduced with sodium bisulfite to form the corresponding hydrazine.", "Step 5: The hydrazine is then treated with sodium carbonate and ethanol to form rac-trans-Sertraline Hydrochloride.", "Step 6: The product is isolated and purified through recrystallization from water." ] } | |

CAS-Nummer |

79617-99-5 |

Produktname |

rac-trans-Sertraline Hydrochloride |

Molekularformel |

C₁₇H₁₈Cl₃N |

Molekulargewicht |

342.69 |

Synonyme |

(1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-(±)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-meth |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.